1,4-Dihydroxytriptycene

Polyimides Thermal Stability Solubility

1,4-Dihydroxytriptycene (CAS 5969-70-0) provides unique thermal stability (Td10 up to 565 °C), high solubility (CHCl₃, THF), and enhanced mechanical properties for polyimides, polyamides, and macrocycles. Unlike planar diols, its rigid 3D paddlewheel framework prevents polymer chain collapse, delivering superior glass transition temperatures and dielectric performance. Ideal as a BPA replacement, it enables next-gen flexible electronics, high-temperature membranes, and optical coatings. THDA cross-linkers derived from this monomer significantly accelerate UV-curing kinetics, reducing energy costs. Choose 1,4-dihydroxytriptycene for cutting-edge polymer innovation.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 5969-70-0
Cat. No. B3054334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydroxytriptycene
CAS5969-70-0
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C(C=CC(=C35)O)O
InChIInChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18,21-22H
InChIKeyLXCHSZSNUOVMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydroxytriptycene (CAS 5969-70-0): A Rigid, Trifunctional Monomer for High-Performance Polymers and Advanced Materials


1,4-Dihydroxytriptycene (CAS: 5969-70-0), also known as 9,10-dihydro-9,10-[o]-benzenoanthracene-1,4-diol, is a functionalized triptycene derivative bearing two hydroxyl groups at the 1 and 4 positions of its rigid, three-dimensional paddlewheel framework . This unique molecular architecture imparts exceptional thermal stability, solubility, and mechanical properties to derived polymers, making it a valuable building block for advanced polyimides, polyamides, and macrocyclic hosts [1].

Why Generic Dihydroxy Compounds Cannot Substitute for 1,4-Dihydroxytriptycene in High-Performance Applications


Generic dihydroxy aromatics like hydroquinone or bisphenol A (BPA) lack the rigid, three-dimensional triptycene core [1]. Substituting 1,4-dihydroxytriptycene with these planar or less rigid alternatives fundamentally compromises the steric and electronic properties that confer enhanced solubility, higher glass transition temperatures (Tg), and superior thermal stability to the resulting polymers [2]. The specific 1,4-regiochemistry is also crucial, as it directs polymer chain growth and influences the final material's free volume and dielectric properties [3].

Quantifiable Differentiation: 1,4-Dihydroxytriptycene vs. Comparators


1,4-Dihydroxytriptycene in Polyimide Synthesis: Enhanced Solubility and Thermal Stability vs. Conventional Dianhydrides

Polyimides derived from a dianhydride synthesized using 1,4-dihydroxytriptycene exhibit superior solubility in common organic solvents and excellent thermal stability compared to many conventional aromatic polyimides [1]. This is a direct consequence of the bulky, rigid triptycene moiety, which disrupts polymer chain packing and increases free volume [2].

Polyimides Thermal Stability Solubility High-Performance Polymers

1,4-Dihydroxytriptycene-Derived Poly(ether-amide)s: High Transparency and Thermal Stability vs. Conventional Polyamides

Poly(ether-amide)s synthesized using 1,4-dihydroxytriptycene as a starting material demonstrate high optical transparency and enhanced solubility while maintaining good thermal properties [1]. The triptycene unit disrupts crystallinity and intermolecular interactions, leading to amorphous, soluble polymers that can be cast into transparent films [1].

Polyamides Optical Transparency Thermal Stability Organosoluble Polymers

Triptycene-Based Cross-Linker THDA vs. Conventional Cross-Linker HDA: Photocuring Kinetics

A diacrylate cross-linker derived from triptycene hydroquinone (THDA) demonstrates significantly faster photocuring kinetics compared to a conventional hydroquinone diacrylate (HDA) cross-linker lacking the triptycene unit [1]. This enhanced reactivity is attributed to the rigid triptycene core, which may influence the local environment and mobility of the reactive acrylate groups [1].

Photocuring Cross-linker Polymerization Kinetics Photo-DSC

1,4-Dihydroxytriptycene in Epoxy Resin Synthesis: A Replacement for Bisphenol A

1,4-Dihydroxytriptycene has been directly employed as a replacement for bisphenol A (BPA) in the synthesis of epoxy resins, incorporating a rigid anthracene moiety into the polymer backbone [1]. This substitution is driven by the need to find alternatives to BPA, which faces increasing regulatory scrutiny due to health concerns [2].

Epoxy Resin Bisphenol A (BPA) Anthracene Moiety Polymer Synthesis

Primary Application Scenarios for 1,4-Dihydroxytriptycene Based on Quantified Differentiation


Synthesis of High-Performance, Soluble, and Transparent Polyimides

Researchers and manufacturers developing next-generation flexible electronics, optical coatings, or high-temperature membranes should prioritize 1,4-dihydroxytriptycene as a monomer. The resulting polyimides exhibit a unique combination of high solubility (in solvents like CHCl3 and THF) and excellent thermal stability (Td10 up to 565 °C), overcoming the processing limitations of conventional polyimides [1].

Development of Bisphenol A-Free, High-Tg Epoxy Resins

Industries seeking alternatives to bisphenol A (BPA) for regulatory or market-driven reasons should evaluate 1,4-dihydroxytriptycene as a drop-in replacement monomer. This compound has been successfully used to synthesize epoxy resins with an anthracene moiety, offering a pathway to novel materials with potentially enhanced thermal properties and a differentiated safety profile [2].

Formulation of Rapid-Photocuring Coatings and Adhesives

Formulators of UV-curable coatings, inks, and adhesives can leverage triptycene-based cross-linkers (like THDA) synthesized from 1,4-dihydroxytriptycene. Direct comparative studies show that THDA enables significantly faster photocuring kinetics compared to conventional hydroquinone-based cross-linkers, leading to higher production throughput and lower energy costs in industrial curing processes [3].

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